4-Bromo-6,7-dimethoxy-2-methylquinoline
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Overview
Description
4-Bromo-6,7-dimethoxy-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, methoxy, and methyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dimethoxy-2-methylquinoline can be achieved through various methods. One common approach involves the bromination of 6,7-dimethoxy-2-methylquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6,7-dimethoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form 6,7-dimethoxy-2-methylquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline derivatives with carbonyl or carboxyl groups.
- Reduction reactions result in the formation of 6,7-dimethoxy-2-methylquinoline.
Scientific Research Applications
4-Bromo-6,7-dimethoxy-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is employed in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dimethoxy-2-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
- 4-Bromo-7-methoxy-2-methylquinoline
- 4-Bromo-8-methoxy-2-methylquinoline
- 4-Bromo-6-methoxy-2-methylquinoline
- 4-Bromo-6-ethoxy-2-methylquinoline
Comparison: 4-Bromo-6,7-dimethoxy-2-methylquinoline is unique due to the presence of two methoxy groups at the 6 and 7 positions, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with single methoxy or ethoxy groups, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C12H12BrNO2 |
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Molecular Weight |
282.13 g/mol |
IUPAC Name |
4-bromo-6,7-dimethoxy-2-methylquinoline |
InChI |
InChI=1S/C12H12BrNO2/c1-7-4-9(13)8-5-11(15-2)12(16-3)6-10(8)14-7/h4-6H,1-3H3 |
InChI Key |
YLBKALAVFZMHAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=CC2=N1)OC)OC)Br |
Origin of Product |
United States |
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